molecular formula C29H31N3O4S B2449546 N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-63-3

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2449546
CAS No.: 532974-63-3
M. Wt: 517.64
InChI Key: HSBVOPZONKJPCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indole group, a thioether group, an amide group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting biological activity, as these types of structures are often found in bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the thioether group, and the coupling of the various components to form the final structure. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The presence of the indole group suggests a planar aromatic system, which could participate in pi-pi stacking interactions. The thioether and amide groups could be involved in hydrogen bonding or other polar interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thioether group could be oxidized. The indole group might also undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents, while the aromatic indole group could increase its lipophilicity .

Scientific Research Applications

Cancer Treatment and Drug Resistance

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide and its analogs have shown promise in cancer treatment. Das et al. (2009) identified a compound with cytotoxicity against a wide range of hematologic and solid tumor cells. Importantly, it can selectively kill drug-resistant cancer cells, offering potential in treating cancers with multiple drug resistance (Das et al., 2009).

Antimicrobial and Anticancer Properties

Sharma et al. (2012) synthesized a series of compounds and evaluated their antimicrobial and anticancer potential. One of the compounds emerged as a potent antimicrobial agent and was more effective than standard drugs against certain cancer cell lines (Sharma et al., 2012).

Potential in Neurodegenerative Diseases

Pachón-Angona et al. (2019) investigated compounds for their antioxidant capacity and activation of the Nrf2 pathway in cells. These findings suggest potential applications in treating pathologies associated with oxidative stress, such as neurodegenerative diseases (Pachón-Angona et al., 2019).

Antioxidant Ability

Šermukšnytė et al. (2022) reported the synthesis of a compound that exhibited higher antioxidant ability than standard controls, indicating its potential as an antioxidant agent (Šermukšnytė et al., 2022).

Overcoming Drug Resistance in Cancer

Das et al. (2013) developed a compound derived from a dual inhibitor of Bcl-2 and SERCA proteins. This compound demonstrated selective cytotoxicity toward multidrug-resistant cancer cell lines and resensitized these cells to standard therapies (Das et al., 2013).

Anti-Inflammatory Potential

Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, evaluating their anti-inflammatory activities. Several compounds significantly inhibited inflammation, showcasing their potential as anti-inflammatory agents (Li et al., 2008).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential as a therapeutic agent .

Properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-19-13-20(2)15-21(14-19)29(34)30-11-12-32-17-27(23-7-5-6-8-25(23)32)37-18-28(33)31-24-10-9-22(35-3)16-26(24)36-4/h5-10,13-17H,11-12,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBVOPZONKJPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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